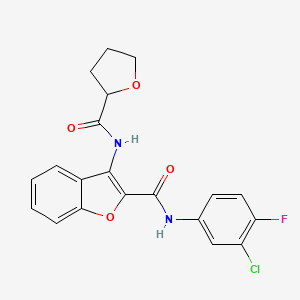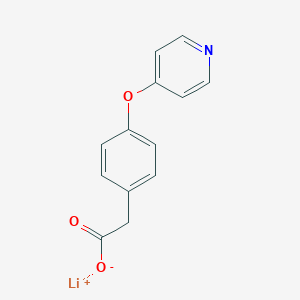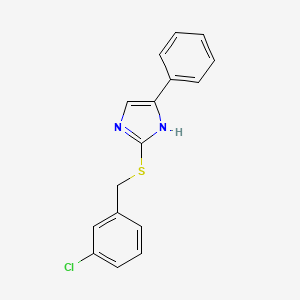
N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a thiophene ring, a cyclopropyl group, and an oxalamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of a fluorobenzyl group and a thiophene ring suggests that the compound could have aromatic properties. The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity, while the cyclopropyl group could affect its shape and polarity .
科学的研究の応用
Role of Oxalamide-Based Compounds in Neuroscience
- Orexin Receptor Antagonists: Compounds like SB-649868, with structural components similar to oxalamide derivatives, have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. This suggests potential applications of oxalamide-based compounds in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Applications in Medicinal Chemistry
- Cyclooxygenase-2 Inhibitors: The synthesis and evaluation of compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have shown selective inhibition of cyclooxygenase-2 (COX-2), indicating the utility of related structures in developing therapies for conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Chemical Stability and Reactivity
- Stability and Reactivity of Oxalamide-Based Carbenes: The study of oxalamide-based carbene compounds, like the reactivity and synthesis of cyclopropanation products and selenides, showcases the chemical reactivity and potential for creating novel structures with specific functionalities, which could be applicable in the development of new materials or catalysts (Braun et al., 2012).
Potential in Drug Discovery
- Na+/Ca2+ Exchange Inhibitors: The development of compounds like YM-244769 as selective Na+/Ca2+ exchange inhibitors highlights the potential therapeutic applications of similar structures in neuroprotection and treatment of conditions involving neuronal cell damage (Iwamoto & Kita, 2006).
Synthesis and Biological Activity
- Synthesis and Larvicidal Activity: The creation of pyrimidine-linked morpholinophenyl derivatives demonstrates the diverse chemical synthesis capabilities and potential biological activities, including significant larvicidal activity, of compounds with complex structures (Gorle et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)10-19-15(21)16(22)20-11-17(7-8-17)14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOLPHYVNZRWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)


